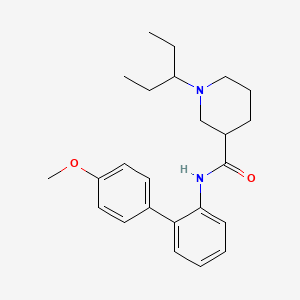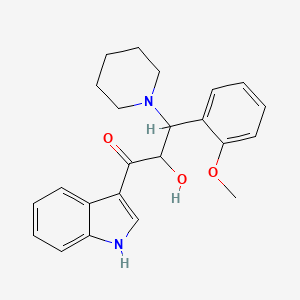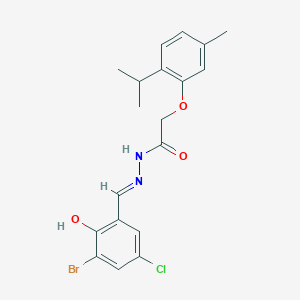![molecular formula C13H13NO2S B6063446 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ by monoamine oxidase-B (MAO-B) enzymes, which then selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to motor impairments similar to those observed in Parkinson's disease.
Mechanism of Action
MPTP is converted into MPP+ by 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione enzymes, which are highly expressed in dopaminergic neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it inhibits mitochondrial complex I and generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation. These effects are thought to be mediated by oxidative stress, inflammation, and mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
MPTP-induced Parkinson's disease models have several advantages for laboratory experiments, including the ability to replicate many of the key features of the human disease, the ability to induce selective dopaminergic neuron loss, and the ability to study the underlying mechanisms of the disease. However, there are also several limitations to these models, including the fact that they do not fully replicate the progressive nature of the human disease and that they may not accurately reflect the complex interactions between genetic and environmental factors that contribute to Parkinson's disease.
Future Directions
There are several future directions for research on MPTP and Parkinson's disease, including the development of new treatments that target the underlying mechanisms of the disease, the identification of genetic and environmental factors that contribute to the development of Parkinson's disease, and the development of more accurate animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research into the use of MPTP as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
MPTP can be synthesized by the condensation of 2-acetylamino-3-methylthiophene with 2-methylphenylhydrazine in the presence of acetic anhydride and sulfuric acid. The resulting product can be purified by recrystallization in ethanol and characterized by various spectroscopic methods such as NMR and IR.
Scientific Research Applications
MPTP has been widely used in scientific research to create animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and develop potential treatments. MPTP-induced Parkinson's disease models have been shown to replicate many of the key features of the human disease, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation.
properties
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSJIIGEYATGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)



![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)